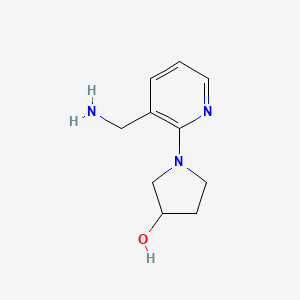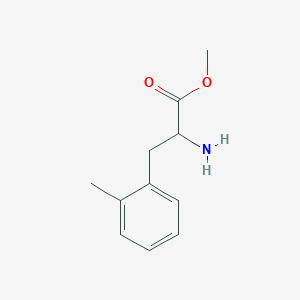![molecular formula C8H11N5O B11903742 {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea](/img/structure/B11903742.png)
{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urée est un composé hétérocyclique appartenant à la famille des pyridopyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de médicaments. La structure unique de {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urée en fait un composé précieux pour diverses applications de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urée implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de 5-formyl-4-méthylaminopyrimidines avec des arylacétonitriles, suivie de l'hydrolyse du groupe 7-imino . Une autre méthode comprend la réaction de 4-amino-5-formylpyrimidines avec l'ester cyanoacétique .
Méthodes de production industrielle
La production industrielle de {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urée peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urée subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution nucléophile peuvent se produire à des positions spécifiques sur le cycle pyridopyrimidine.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Nucléophiles tels que les amines, les thiols et les halogénures.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés.
Applications de la recherche scientifique
{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urée a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel d'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Investigé pour ses effets thérapeutiques potentiels, notamment les activités anticancéreuses, antimicrobiennes et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urée implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines kinases, affectant ainsi les voies de signalisation cellulaire impliquées dans la progression du cancer .
Applications De Recherche Scientifique
{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrido[2,3-d]pyrimidin-5-one : Connu pour ses activités antiprolifératives et antimicrobiennes.
Pyrido[3,4-d]pyrimidin-8-one : Étudié pour son potentiel d'inhibiteur de la tyrosine kinase.
Unicité
{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urée est unique en raison de sa structure spécifique, qui lui permet d'interagir avec un ensemble distinct de cibles moléculaires. Cette unicité en fait un composé précieux pour la découverte et le développement de médicaments, car il peut offrir des avantages thérapeutiques non observés avec d'autres composés similaires.
Propriétés
Formule moléculaire |
C8H11N5O |
|---|---|
Poids moléculaire |
193.21 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylurea |
InChI |
InChI=1S/C8H11N5O/c9-7(14)13-8-11-4-5-3-10-2-1-6(5)12-8/h4,10H,1-3H2,(H3,9,11,12,13,14) |
Clé InChI |
ZEFOAOICPGMFOL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=CN=C(N=C21)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



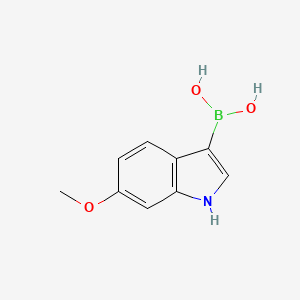
![3-Methylthieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11903666.png)

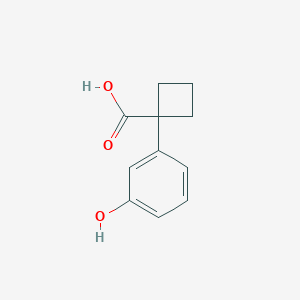
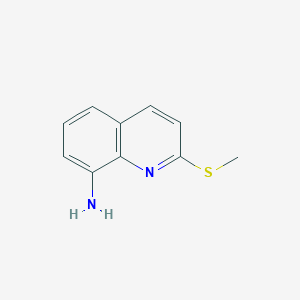
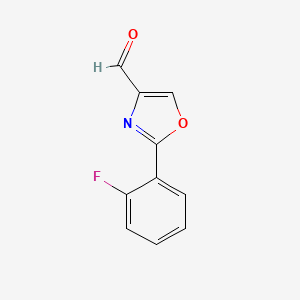

![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11903726.png)



